

In-Depth Technical Guide: 5-((tert-Butyldimethylsilyl)oxy)pentanal

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-((tert- Butyldimethylsilyl)oxy)pentanal
Cat. No.:	B1311646

[Get Quote](#)

CAS Number: 87184-80-3

This technical guide provides a comprehensive overview of **5-((tert-Butyldimethylsilyl)oxy)pentanal**, a key intermediate in the synthesis of various organic molecules, particularly in the field of pharmaceuticals. This document is intended for researchers, scientists, and professionals involved in drug development and synthetic organic chemistry.

Chemical and Physical Properties

5-((tert-Butyldimethylsilyl)oxy)pentanal is a colorless liquid widely utilized in organic synthesis as a protected aldehyde. The tert-butyldimethylsilyl (TBS) ether group serves as a robust protecting group for the primary alcohol, allowing for selective reactions at the aldehyde functionality.

Table 1: Physicochemical Properties of **5-((tert-Butyldimethylsilyl)oxy)pentanal**

Property	Value	Reference(s)
CAS Number	87184-80-3	[1] [2]
Molecular Formula	C ₁₁ H ₂₄ O ₂ Si	[1] [2]
Molecular Weight	216.39 g/mol	[1] [2]
Appearance	Colorless liquid	[3]
Boiling Point	241.2 ± 23.0 °C at 760 mmHg	[2]
Density	0.9 ± 0.1 g/cm ³	[2]
Flash Point	82.9 ± 18.2 °C	[2]
Refractive Index	1.424	[2]
LogP	3.37740	[2]

Table 2: Spectroscopic Data of **5-((tert-Butyldimethylsilyl)oxy)pentanal**

Spectroscopic Technique	Data	Reference(s)
¹³ C NMR	Spectra available	[1]
GC-MS	Spectra available	[1]
Predicted Collision Cross Section (CCS)	[M+H] ⁺ : 152.3 Å ² , [M+Na] ⁺ : 158.3 Å ² , [M-H] ⁻ : 152.2 Å ²	[4]

Synthesis and Experimental Protocols

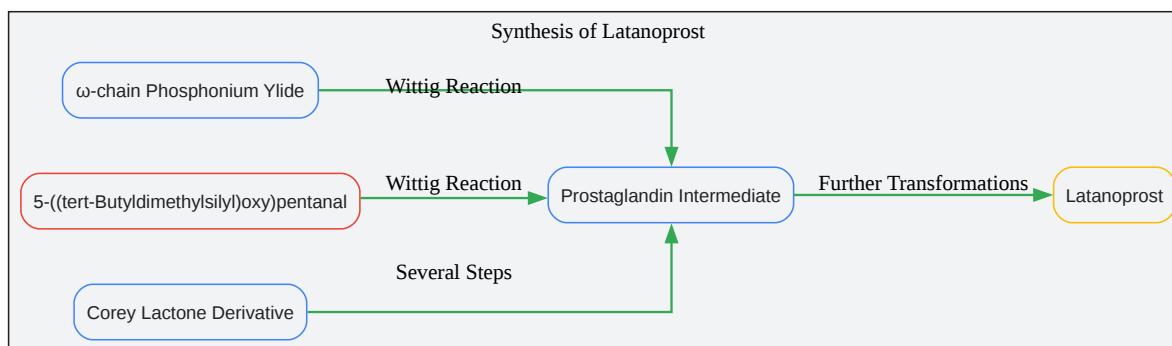
The synthesis of **5-((tert-Butyldimethylsilyl)oxy)pentanal** is typically achieved through a two-step process starting from 1,5-pentanediol. The first step involves the selective mono-protection of one of the hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMSCl). The resulting alcohol, 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol, is then oxidized to the corresponding aldehyde. A common and efficient method for this oxidation is the Swern oxidation.

Experimental Protocol: Synthesis of 5-((tert-Butyldimethylsilyl)oxy)pentanal

Step 1: Mono-silylation of 1,5-Pentanediol

- To a solution of 1,5-pentanediol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add imidazole (1.1 eq.).
- Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq.) in DCM to the reaction mixture.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol.

Step 2: Swern Oxidation to 5-((tert-Butyldimethylsilyl)oxy)pentanal

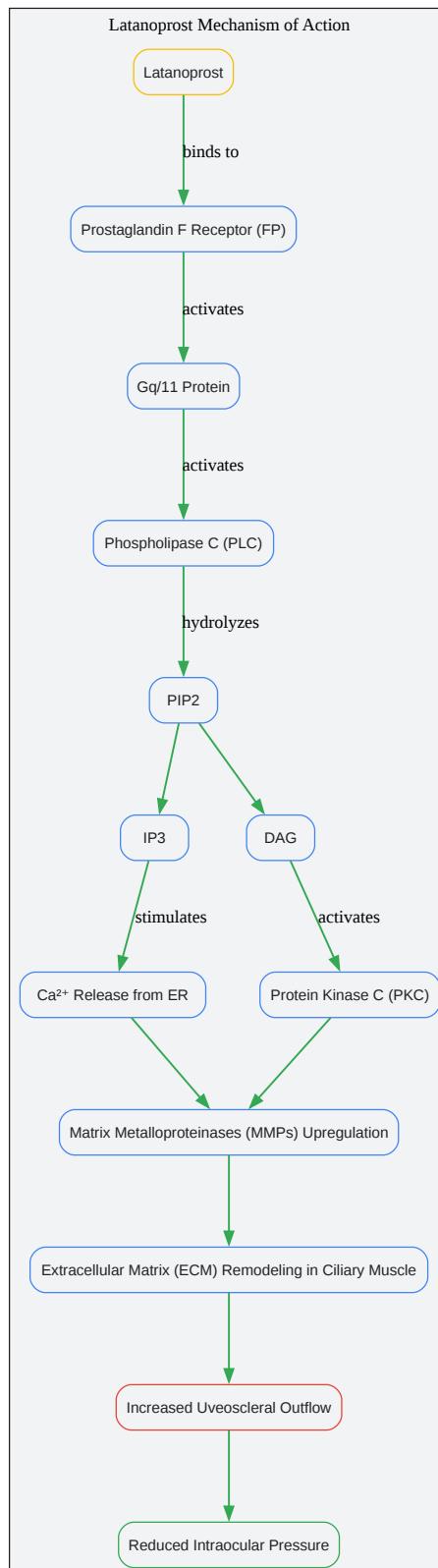

- To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, slowly add dimethyl sulfoxide (DMSO) (2.0 eq.).
- Stir the mixture for 30 minutes, then add a solution of 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 eq.) in DCM.
- Continue stirring at -78 °C for 1-2 hours.
- Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.
- Quench the reaction with water and separate the organic layer.

- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **5-((tert-Butyldimethylsilyl)oxy)pentanal**.

Role in Drug Development: Synthesis of Latanoprost

5-((tert-Butyldimethylsilyl)oxy)pentanal is a crucial building block in the total synthesis of various pharmaceutical compounds. A prominent example is its use as an intermediate in the synthesis of Latanoprost, a prostaglandin F_{2α} analogue used to treat glaucoma and ocular hypertension.[2][5]

In the synthesis of Latanoprost, the aldehyde functionality of **5-((tert-Butyldimethylsilyl)oxy)pentanal** is utilized to introduce the α-chain of the prostaglandin core through a Wittig reaction or a related olefination strategy.

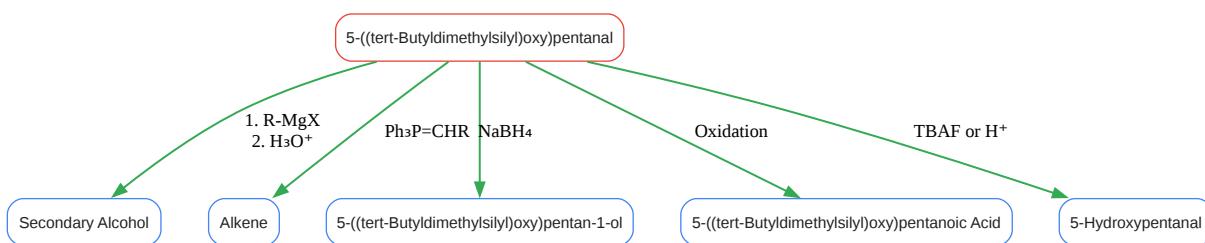


[Click to download full resolution via product page](#)

Caption: Synthetic pathway to Latanoprost utilizing the key intermediate.

Signaling Pathway in Glaucoma Treatment

Latanoprost, synthesized using **5-((tert-Butyldimethylsilyl)oxy)pentanal**, exerts its therapeutic effect by modulating the prostaglandin F receptor signaling pathway in the eye. This leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.


[Click to download full resolution via product page](#)

Caption: Signaling cascade initiated by Latanoprost to reduce intraocular pressure.

Chemical Reactions

The aldehyde group of **5-((tert-Butyldimethylsilyl)oxy)pentanal** is highly reactive and can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

- Nucleophilic Addition: The aldehyde can react with various nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.
- Wittig Reaction: As mentioned, it readily undergoes the Wittig reaction with phosphorus ylides to form alkenes.^[6] This is a key step in the synthesis of many natural products and pharmaceuticals.^[6]
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol, using reducing agents like sodium borohydride.
- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-((tert-butyldimethylsilyl)oxy)pentanoic acid, using various oxidizing agents.
- Deprotection: The tert-butyldimethylsilyl (TBS) protecting group can be removed under acidic conditions or with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol.

[Click to download full resolution via product page](#)

Caption: Key chemical transformations of the subject compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ptemp-acb-86465354135.s3.amazonaws.com [ptemp-acb-86465354135.s3.amazonaws.com]
- 2. Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of carbocyclic nucleosides: preparation of (–)-5'-homoaristeromycin and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-((tert-Butyldimethylsilyl)oxy)pentanal]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1311646#5-tert-butyldimethylsilyl-oxy-pentanal-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com